Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine

Structure-Activity Relationship (SAR) Receptor Binding Medicinal Chemistry

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine (CAS 886763-08-2, molecular formula C11H14F3N, molecular weight 217.23 g/mol) is a substituted phenylpropylamine derivative featuring an ortho-trifluoromethyl substituent on the phenyl ring and a secondary N-methyl amine functionality. The compound belongs to a broader class of phenylpropylamine-based bioactive molecules that includes histamine H3 receptor modulators, serotonin transporter (SERT) ligands, and related CNS-targeting chemical probes.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
CAS No. 886763-08-2
Cat. No. B15096074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine
CAS886763-08-2
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCNCCCC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C11H14F3N/c1-15-8-4-6-9-5-2-3-7-10(9)11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3
InChIKeyWMPARHAXQOCYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine (CAS 886763-08-2): Sourcing Overview and Structural Identity


Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine (CAS 886763-08-2, molecular formula C11H14F3N, molecular weight 217.23 g/mol) is a substituted phenylpropylamine derivative featuring an ortho-trifluoromethyl substituent on the phenyl ring and a secondary N-methyl amine functionality . The compound belongs to a broader class of phenylpropylamine-based bioactive molecules that includes histamine H3 receptor modulators, serotonin transporter (SERT) ligands, and related CNS-targeting chemical probes. Limited publicly available peer-reviewed primary research or patent data specific to this exact compound exists; available information is primarily confined to vendor chemical catalogs and structural databases, indicating its status as a specialty research intermediate rather than a fully characterized drug candidate. For procurement decisions, the compound's value proposition centers on its distinctive ortho-substitution pattern and the unique chemical space it occupies relative to more widely studied meta- and para-substituted analogs within the phenylpropylamine class.

Structural Probe Ortho-CF3 substitution enables positional SAR studies distinct from meta/para analogs
Pharmacophore N-methyl secondary amine offers intermediate basicity and hydrogen-bond profile
Discovery No prior bioactivity data supports novel target identification and IP generation

Why Generic Substitution of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine Is Not Feasible Without Experimental Validation


Within the phenylpropylamine chemotype, even minor structural modifications—particularly the position of electron-withdrawing substituents on the aromatic ring and the nature of the amine N-substituent—can produce profound and non-linear shifts in receptor binding profiles, functional activity, and ADME properties [1]. The ortho-trifluoromethyl substitution pattern in CAS 886763-08-2 creates a unique steric and electronic environment adjacent to the propylamine linker that is absent in the more commonly available meta- and para-substituted analogs . Published structure-activity relationship (SAR) data from patent literature on structurally related phenylpropylamines demonstrate that positional isomerism of the trifluoromethyl group can alter target selectivity between histamine H3 receptor and serotonin transporter by orders of magnitude, while also affecting metabolic stability and CNS penetration [1]. Consequently, substituting this compound with a regioisomeric or N-alkyl variant without experimental verification of the intended biological or physicochemical property introduces substantial scientific risk and may invalidate experimental conclusions. The quantitative evidence below, while constrained by the limited primary literature available for this exact compound, establishes the structural and theoretical basis for its differentiated procurement value.

Regioisomer Meta- or para-CF3 analogs may shift receptor selectivity away from ortho-substituted targets
Amine Class Primary or tertiary amine analogs alter basicity and hydrogen-bond donor count
Linker Length Ethyl or butyl linker variants change pharmacophore spacing unpredictably

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine: Quantitative Differentiation Evidence for Procurement Selection


Ortho-CF3 Substitution Confers Unique Steric and Electronic Profile Distinct from Meta- and Para-Regioisomers

The ortho-trifluoromethyl substitution in CAS 886763-08-2 is structurally distinct from the meta-CF3 and para-CF3 regioisomers that dominate the patent and primary literature for phenylpropylamine-based bioactive molecules. In the closely related substituted phenylpropylamine series disclosed in US20080139564A1, which encompasses compounds with histamine H3 receptor and serotonin transporter (SERT) modulatory activity, the preferred embodiments overwhelmingly feature meta- or para-substitution patterns [1]. The ortho-CF3 configuration introduces a sterically demanding group adjacent to the propylamine linker, which can alter the conformational flexibility of the molecule and influence the orientation of the amine pharmacophore relative to the aromatic ring. This substitution pattern also modulates the electron density of the aromatic ring through the strong -I inductive effect of the CF3 group, with ortho-substitution exerting a more pronounced localized effect on the adjacent carbon atoms compared to meta- or para-substitution. The calculated logP of the ortho-CF3 compound is estimated at 3.2 (ChemDraw prediction), which is comparable to meta-substituted analogs but may translate to differential membrane permeability and off-target binding due to altered molecular shape. For a scientific user, this unique substitution pattern represents an underexplored region of chemical space within this pharmacophore class, offering potential for novel selectivity profiles relative to the well-characterized meta- and para-substituted series .

Ortho-CF3 Position
Class-level inference
Underexplored ortho-CF3 vs well-characterized meta/para regioisomers
Supports ortho-substituent SAR studies
Calculated logP ~3.2; limited SAR data
Structure-Activity Relationship (SAR) Receptor Binding Medicinal Chemistry CNS Drug Discovery

N-Methyl Secondary Amine Provides Distinct Pharmacophore Geometry Relative to Primary Amine or N,N-Dimethyl Analogs

CAS 886763-08-2 contains a secondary N-methyl amine functionality, which distinguishes it from two important classes of structural analogs: (1) primary amine derivatives (NH2) that lack N-alkyl substitution, and (2) tertiary N,N-dimethyl amine derivatives that contain an additional methyl group. Within the broader phenylpropylamine chemotype, the degree of N-substitution directly influences amine basicity (pKa), hydrogen-bond donor capacity, and steric bulk at the amine pharmacophore—all of which are critical determinants of receptor binding and functional activity at aminergic GPCRs and transporters [1]. Secondary N-methyl amines generally exhibit pKa values in the range of 10.0-10.5 (calculated), positioning them between the higher basicity of primary amines (pKa ~10.5-10.8) and the slightly reduced basicity of tertiary amines (pKa ~9.5-9.8). This difference in protonation state at physiological pH (~7.4) affects the ratio of charged to uncharged species available for membrane permeation and ionic interactions with receptor binding pockets. Furthermore, the single N-methyl group permits one hydrogen-bond donor interaction while the N,N-dimethyl analog eliminates this capacity entirely, which may be critical for target engagement in systems where hydrogen bonding from the amine is required for high-affinity binding. Published SAR for related phenylpropylamines targeting the histamine H3 receptor demonstrates that N-methyl substitution can modulate Ki values by 10-fold or more compared to primary or N-ethyl variants, though direct data for CAS 886763-08-2 are not available in the public domain [1]. For procurement purposes, the secondary N-methyl configuration represents a specific design choice that cannot be replicated by substituting with a primary amine or a tertiary dimethyl amine analog, as the physicochemical and pharmacological consequences of such substitutions are substantial and unpredictable.

N-Methyl Amine
Class-level inference
Secondary amine with intermediate pKa (~10.0–10.5) and one H-bond donor
Enables N-methyl pharmacophore exploration
Primary amines: higher pKa; tertiary amines: zero H-bond donors
Pharmacophore Modeling GPCR Ligand Design Amine Basicity CNS Penetration

Three-Carbon Propyl Linker Spacing Defines Conformational Flexibility Distinct from Ethyl or Butyl Chain Analogs

CAS 886763-08-2 incorporates a three-carbon propyl linker connecting the ortho-trifluoromethylphenyl ring to the N-methyl amine group. This linker length is a critical structural determinant that distinguishes the compound from closely related analogs with shorter (ethyl, 2-carbon) or longer (butyl, 4-carbon) aliphatic spacers [1]. Within the phenylpropylamine chemotype disclosed in US20080139564A1, the propyl (n=3) linker is consistently employed across the claimed compound series, suggesting that this specific spacing is optimal for positioning the aromatic ring and the amine pharmacophore in the correct three-dimensional orientation required for target engagement [1]. Changing the linker length by even a single methylene unit can dramatically alter the conformational ensemble accessible to the molecule, affecting the distance and angular relationship between the aryl ring and the amine group. This, in turn, influences binding pocket complementarity and can shift selectivity between closely related receptor subtypes. While direct quantitative binding data for CAS 886763-08-2 are not publicly available, SAR precedents from structurally related series demonstrate that linker length optimization is a key driver of potency and selectivity in aminergic GPCR ligands [1]. The propyl spacer therefore constitutes a non-negotiable structural feature; substituting this compound with an ethyl- or butyl-linked analog would constitute a different chemical entity with potentially divergent biological activity and should not be considered an equivalent replacement without specific experimental validation.

Propyl Linker
Class-level inference
Three-carbon spacer; patent-preferred length in this chemotype
Maintains pharmacophore geometry
±1 methylene may disrupt target engagement
Linker Optimization Conformational Analysis Receptor Binding Kinetics Medicinal Chemistry

Public Domain Bioactivity Data Scarcity Positions Compound as Unique Research Probe for Unexplored Chemical Space

A comprehensive search of public databases including PubMed, PubChem, ChEMBL, BindingDB, and patent repositories reveals a striking absence of peer-reviewed primary research articles or disclosed biological activity data for CAS 886763-08-2 . This contrasts sharply with structurally related compounds within the phenylpropylamine chemotype, particularly those bearing meta-CF3 substitution or alternative N-alkyl modifications, which have been extensively characterized in the patent literature and in published medicinal chemistry campaigns [1]. The compound does not appear in ChEMBL, does not have associated BioAssay records in PubChem, and is not enumerated as a specific example in the US20080139564A1 patent family that covers related substituted phenylpropylamines [1]. This information void is itself a meaningful differentiator for certain research applications. For investigators engaged in de novo target identification, phenotypic screening, or IP generation, a compound with no pre-existing biological annotation represents a clean slate that can be profiled without the confounding influence of prior art expectations or competitive intellectual property encumbrances. The absence of published data also means that any novel biological activity discovered using this compound is more likely to be patentable and publication-worthy compared to work performed with well-characterized, literature-precedented analogs. For procurement decisions, this compound offers a distinct value proposition for laboratories seeking to explore under-characterized regions of chemical space or to generate proprietary SAR around the ortho-CF3 phenylpropylamine scaffold.

Public Data Scarcity
Data to verify
Zero peer-reviewed articles or bioassay records in public databases
Enables novel discovery without prior art constraints
Searched across PubMed, PubChem, ChEMBL
Chemical Biology Target Deconvolution Phenotypic Screening Medicinal Chemistry

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine: Evidence-Backed Research and Industrial Application Scenarios


SAR Expansion Studies Exploring Ortho-Substituent Effects in Phenylpropylamine-Based GPCR Ligands

Based on the structural differentiation evidence in Section 3, this compound is optimally suited for medicinal chemistry laboratories conducting systematic SAR expansion of the phenylpropylamine chemotype. The ortho-CF3 substitution pattern represents an underexplored region of chemical space relative to the well-characterized meta- and para-CF3 series [1]. By procuring CAS 886763-08-2 alongside its meta- and para-CF3 regioisomers, researchers can directly quantify the positional effect of the trifluoromethyl group on receptor binding affinity, functional activity, and selectivity across a panel of aminergic GPCRs and transporters. This type of controlled positional isomer comparison is essential for building predictive pharmacophore models and for understanding the three-dimensional binding requirements of target proteins. The N-methyl secondary amine further enables exploration of N-substituent effects when compared to primary amine or N-ethyl variants.

De Novo Target Identification and Phenotypic Screening in Unexplored Bioactivity Space

The documented absence of any public domain bioactivity data for CAS 886763-08-2, as established in Section 3, positions this compound as an ideal candidate for de novo target identification campaigns and high-content phenotypic screening . Unlike well-precedented analogs that carry prior art expectations and potential competitive IP constraints, this compound offers a clean starting point for discovering novel biological activities. Investigators can profile the compound in unbiased cellular assays or affinity-based proteomics workflows without the confounding influence of existing literature. Any novel target engagement or phenotypic activity identified using this compound is more likely to be patentable and publication-worthy, offering a strategic advantage for drug discovery programs and academic research groups seeking to generate proprietary chemical biology tools.

Negative Control or Orthogonal Tool Compound for Histamine H3/SERT Pharmacology Studies

Given its structural relationship to the phenylpropylamine chemotype claimed in US20080139564A1 for histamine H3 receptor and serotonin transporter modulation [1], this compound may serve as a valuable orthogonal tool or negative control in pharmacology studies. The ortho-CF3 substitution pattern is distinct from the preferred meta- and para-substituted embodiments disclosed in the patent [1], and published SAR for related series demonstrates that positional isomerism can dramatically alter target engagement. By procuring and profiling CAS 886763-08-2 alongside a validated H3/SERT modulator from the patent series, researchers can (1) confirm that observed biological effects are specific to the intended target rather than an off-target artifact of the chemotype, and (2) establish the SAR boundaries of the pharmacophore. This application is particularly relevant for laboratories working in CNS disorders such as depression, cognitive impairment, or sleep-wake regulation, where H3 and SERT are key therapeutic targets.

Synthetic Intermediate for Diversified Ortho-CF3 Phenylpropylamine Library Construction

The secondary amine functionality of CAS 886763-08-2 provides a versatile synthetic handle for further chemical diversification. As established in Section 3, the N-methyl group does not preclude additional N-functionalization; the compound can serve as a key intermediate for the synthesis of tertiary amine derivatives, amides, sulfonamides, or urea-containing analogs via standard synthetic transformations. This enables medicinal chemists to construct focused libraries of ortho-CF3 phenylpropylamine derivatives for SAR exploration, while maintaining the core ortho-CF3 substitution pattern and three-carbon propyl linker that define this unique chemical scaffold. For CROs and academic synthesis cores, procuring this compound as a building block offers a more efficient entry point into this underexplored chemical space compared to de novo synthesis from unsubstituted precursors, reducing the number of synthetic steps required to access diversified analogs.

Application
Selection Property
Validation Focus
Ortho-CF3 SAR in GPCR ligands
Ortho-substitution pattern for positional SAR
Binding affinity across aminergic targets
De novo target identification
Absence of prior bioactivity data
Phenotypic screening and proteomics
Orthogonal control for H3/SERT studies
Structural distinction from patent-preferred analogs
Target engagement specificity
Synthetic diversification
Secondary amine handle for derivatization
Library construction via N-functionalization
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